5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the class of indolecarboxamides and derivatives This compound is characterized by the presence of a bromine atom, a pyrrolidine-1-sulfonyl group, and a carboxylic acid group attached to an indole ring
Preparation Methods
The synthesis of 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the bromination of an indole derivative, followed by the introduction of the pyrrolidine-1-sulfonyl group through sulfonylation reactions. The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Sulfonylation: The pyrrolidine-1-sulfonyl group can undergo further modifications through sulfonylation reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid can be compared with other similar compounds, such as:
5-Bromo-3-(pyrrolidine-1-sulfonyl)pyridin-2-amine: This compound shares the bromine and pyrrolidine-1-sulfonyl groups but has a pyridine ring instead of an indole ring.
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.
Properties
CAS No. |
918494-39-0 |
---|---|
Molecular Formula |
C13H13BrN2O4S |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
InChI Key |
INPCTETUAZKWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.